molecular formula C12H15NO2 B11768616 Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine CAS No. 902742-37-4

Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine

Cat. No.: B11768616
CAS No.: 902742-37-4
M. Wt: 205.25 g/mol
InChI Key: UZOVCJLWNHBMIQ-UHFFFAOYSA-N
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Description

Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine is a synthetic amine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) core substituted with a cyclopropylmethanamine group at the 6-position.

Properties

CAS No.

902742-37-4

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

InChI

InChI=1S/C12H15NO2/c13-12(8-1-2-8)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7-8,12H,1-2,5-6,13H2

InChI Key

UZOVCJLWNHBMIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC3=C(C=C2)OCCO3)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Benzodioxan-6-Carbaldehyde

A widely adopted route involves reductive amination of 2,3-dihydrobenzo[b] dioxin-6-carbaldehyde with cyclopropylamine. Source documents a hydrogenation protocol using Raney Nickel under 50–55 psi H₂ pressure in methanol, yielding the primary amine intermediate. Subsequent acidification with isopropyl alcohol–HCl precipitates the hydrochloride salt (84.1% yield) . Critical parameters include:

ParameterValue
CatalystRaney Nickel (30 g)
SolventMethanol
Temperature40–45°C (H₂ uptake)
Pressure50–55 psi H₂
WorkupIPA-HCl precipitation

This method avoids harsh reducing agents like NaBH₄, which may reduce the cyclopropane ring . NMR (δ 7.02–6.76 ppm, benzodioxane protons; δ 2.30 ppm, cyclopropyl CH) and LC-MS (m/z 179.22 [M+H]⁺) confirm product identity .

Nucleophilic Substitution of Halogenated Intermediates

Alternative pathways employ halogenated benzodioxane precursors. Source describes alkylation of methyl 2,3-dihydroxybenzoate (12 ) with 1,2-dibromoethane under K₂CO₃ catalysis in DMF (65°C, 24 h), cyclizing to methyl 2,3-dihydrobenzo[b][1, dioxin-5-carboxylate (14 ) . Hydrolysis with LiOH yields the carboxylic acid, converted to the amide via mixed anhydride intermediates. Cyclopropylamine is then introduced via nucleophilic displacement:

RCOCl + H₂N-C₃H₅ → RCONH-C₃H₅[4][7]\text{RCOCl + H₂N-C₃H₅ → RCONH-C₃H₅} \quad

Key challenges include minimizing ester hydrolysis during alkylation (optimized at 29–81% yield via microwave-assisted bromoalkene substitution) .

Catalytic Hydrogenation of Nitriles

A lesser-explored route in Source utilizes Suzuki coupling of bromo-iodotoluene with benzene boronic acid to construct the benzodioxane skeleton. Subsequent bromination (NBS, AIBN) and condensation with cyclopropylmethylamine under Pd/C–H₂ (1 atm, 25°C) achieves 72% yield . This method benefits from orthogonal protection strategies:

  • Bromination of methyl group (Br₂/AcOH, 120°C, 2 h)

  • Etherification with 2,4-dihydroxybenzaldehyde (K₂CO₃, DMF)

  • Reductive amination (NaBH₃CN, CH₂Cl₂)

Multi-Step Synthesis via Corey–Chaykovsky Cyclopropanation

Source outlines a Wittig reaction–Corey–Chaykovsky sequence to install the cyclopropane ring. Benzaldehyde 4 (derived from methyl 5-chloro-2-hydroxybenzoate) undergoes olefination with Ph₃P=CHCO₂Et, followed by cyclopropanation using trimethylsulfoxonium iodide (60% NaOH, DMSO) . The resultant cyclopropyl ester is hydrolyzed to the acid and coupled with benzodioxan-6-amine via EDC/HOBt:

RCO₂H + H₂N-C₃H₅ → RCONH-C₃H₅[12]\text{RCO₂H + H₂N-C₃H₅ → RCONH-C₃H₅} \quad

This route achieves enantiomeric excess >90% when using chiral auxiliaries but requires stringent anhydrous conditions .

Comparative Analysis of Synthetic Routes

The table below evaluates scalability, yield, and practicality:

MethodYield (%)ScalabilityKey AdvantageLimitation
Reductive Amination 84.1HighOne-pot reactionRequires high-pressure H₂ equipment
Nucleophilic Substitution 65ModerateTolerates electron-deficient aminesMulti-step purification
Catalytic Hydrogenation 72HighChemoselectiveBromination side products
Corey–Chaykovsky 60LowStereocontrolSensitive to moisture

Reaction Optimization and Troubleshooting

  • Impurity Profile : Source identifies N-methylated byproducts (5–12%) during reductive amination, mitigated by pH control (pH 0.5–0.75 during HCl salt formation) .

  • Solvent Effects : DMF accelerates alkylation but complicates ester hydrolysis; switching to acetone reduces side reactions (Source vs. ) .

  • Catalyst Poisoning : Raney Nickel deactivation by sulfur impurities necessitates pre-washing with methanol (Source ) .

Emerging Methodologies

Recent advances in Source employ Ugi four-component reactions with 2,3-dihydrobenzo[b] dioxin-6-amine, cyclopropyl isocyanide, aldehydes, and carboxylic acids. This one-pot protocol achieves 49–73% yield but requires chiral resolution for enantiopure products .

Industrial-Scale Considerations

Patent EP3459926A1 (Source ) highlights a continuous-flow hydrogenation system for cyclopropane installation, reducing reaction time from 24 h to 2 h . Economic evaluations favor reductive amination (raw material cost: $120/kg) over Corey–Chaykovsky routes ($310/kg) .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine has shown promise in anticancer applications. Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated effectiveness in inhibiting tumor growth while sparing normal cells.

2. Neurological Disorders
The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Research indicates that it may influence pathways relevant to neurodegenerative diseases. Studies on related compounds have shown neuroprotective effects by stabilizing mitochondrial function in neuronal cells, indicating a possible avenue for therapeutic development against conditions like Alzheimer's disease.

Synthetic Applications

1. Organic Synthesis
The unique cyclopropyl and dioxin functionalities allow for diverse synthetic pathways. This compound can be used as a precursor in the synthesis of more complex molecules with tailored biological activities. The amine functional group enables various reactions typical of amines, facilitating the derivatization process to enhance pharmacological properties.

2. Structure-Activity Relationship Studies
The compound serves as an excellent model for structure-activity relationship (SAR) studies. By modifying different parts of the molecule—such as the cyclopropyl group or the dioxin structure—researchers can explore how these changes affect biological activity and reactivity. This approach is crucial for optimizing lead compounds in drug discovery.

Case Studies

Study Title Findings Implications
Anticancer Activity of Dioxin DerivativesShowed significant cytotoxicity against breast cancer cell lines (IC50 = 15 µM)Potential for developing new anticancer therapies
Neuroprotective Effects in Alzheimer’s ModelsStabilized mitochondrial function and reduced apoptosis in neuronal cellsPossible therapeutic candidate for neurodegenerative diseases
Synthesis of Novel DerivativesVarious derivatives synthesized with enhanced solubility and bioavailabilityImproved pharmacokinetic profiles for drug candidates

Mechanism of Action

The mechanism of action of Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight Key Substituents Similarity Score* Notes
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine Not Provided ~207.25† Cyclopropylmethanamine N/A Unique cyclopropyl group enhances steric bulk
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine 613656-45-4 179.22 N-Methyl 0.98‡ Lower molecular weight; simpler alkyl chain
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine 900640-65-5 193.25 N-Ethyl 0.98 Increased lipophilicity vs. methyl analog
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride 1052543-02-8 229.72 N-Ethyl (hydrochloride salt) 0.95 Improved solubility in aqueous media
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride 1001180-07-9 236.10 Chloro-substitution + hydrochloride N/A Enhanced electron-withdrawing effects; potential reactivity
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine 17413-10-4 163.18 Unsubstituted primary amine N/A Baseline structure; lower steric hindrance

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) . †Estimated based on exact mass data (193.1467 for non-cyclopropyl analogs + cyclopropyl group mass (~14.03)) . ‡Highest similarity score indicates nearly identical backbone with minor substituent variations.

Functional and Pharmacological Implications

Lipophilicity : N-Ethyl and cyclopropyl derivatives exhibit higher calculated logP values than N-methyl or unsubstituted analogs, suggesting improved membrane permeability .

Solubility and Salt Forms : Hydrochloride salts (e.g., CAS 1052543-02-8) demonstrate enhanced aqueous solubility, critical for formulation in preclinical studies .

Electrophilic Substitutions : Chloro-substituted analogs (e.g., CAS 1001180-07-9) may exhibit altered electronic profiles, affecting interactions with aromatic residues in target proteins .

Biological Activity

Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant research findings.

Structural Characteristics

The compound is characterized by a bicyclic structure that includes a cyclopropyl group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Its molecular formula is C₁₂H₁₆N₁O₂ with a molecular weight of approximately 202.27 g/mol. The presence of the amine functional group contributes to its reactivity and potential biological interactions.

Property Details
Molecular FormulaC₁₂H₁₆N₁O₂
Molecular Weight202.27 g/mol
Structural FeaturesCyclopropyl and dioxin moiety
Functional GroupsAmine

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor activity. For instance, related benzothiazole derivatives have shown high potential in inhibiting cell proliferation across various cancer cell lines. The IC50 values for these compounds indicate significant potency in 2D assay formats, suggesting that cyclopropyl derivatives may also possess similar antitumor properties .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanisms likely involve interaction with bacterial DNA or cell wall synthesis pathways .

Synthesis and Reactivity

The synthesis of this compound typically involves several steps starting from readily available precursors. Key reactions include:

  • Cyclopropanation : Formation of the cyclopropyl group.
  • Dioxin Ring Formation : Achieved through cyclization reactions involving catechol derivatives.
  • Amine Functionalization : Introduction of the amine group through reductive amination processes.

These synthetic routes not only facilitate the production of the compound but also allow for the generation of derivatives with potentially enhanced biological activities .

Study on Antitumor Activity

A comparative study evaluated various derivatives of cyclopropyl-containing compounds against different cancer cell lines. The results indicated that compounds with similar bicyclic structures exhibited IC50 values ranging from 5 to 20 µM in 2D assays, highlighting their effectiveness in inhibiting tumor growth .

Antimicrobial Testing

In antimicrobial assays, cyclopropyl derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain analogs had minimum inhibitory concentrations (MIC) as low as 10 µg/mL, indicating promising antibacterial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine?

  • Methodological Answer : Microwave-assisted synthesis is effective, utilizing diisopropylethylamine (DIEA) in ethanol at 155°C for 2.5 hours. Post-reaction purification via silica gel chromatography (hexane/EtOAc gradients) achieves yields up to 84%. Ensure stoichiometric excess of the amine precursor to drive the reaction .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Avoid skin/eye contact using nitrile gloves and goggles. Store in sealed containers under refrigeration (2–8°C) in a dry, ventilated area. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention for persistent symptoms .

Q. How can researchers verify the compound’s structural identity?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., observed m/z 283.1157 vs. calculated 283.1152). Complement with 1H^1 \text{H} and 13C^{13} \text{C} NMR to resolve aromatic protons (δ 6.6–7.5 ppm) and cyclopropyl carbons (δ 8–12 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodological Answer : Optimize stoichiometry (e.g., 1:2.6 molar ratio of substrate to amine precursor) and use microwave irradiation to reduce reaction time. DIEA enhances nucleophilic substitution efficiency. Post-synthesis, employ gradient flash chromatography (0–15% EtOAc/hexanes) to isolate pure products .

Q. What strategies resolve discrepancies in spectral data during characterization?

  • Methodological Answer : Cross-validate HRMS with theoretical isotopic patterns. For NMR, compare coupling constants (e.g., J = 1.9–8.0 Hz for dihydrobenzo dioxin protons) to literature values. Use deuterated solvents (CDCl3_3, CD3_3OD) to eliminate solvent interference .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify the cyclopropyl group (e.g., substitute with methyl or fluoro groups) or the dihydrobenzo dioxin ring (e.g., introduce sulfonyl or methoxy substituents). Assess analogs via in vitro binding assays against target receptors (e.g., ghrelin receptor inverse agonism) .

Q. What computational methods support conformational analysis of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model electronic properties and optimize geometry. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets .

Data Contradictions and Validation

Q. How to address inconsistencies in reported stability or reactivity?

  • Methodological Answer : Re-evaluate storage conditions (e.g., exposure to light/moisture) and validate via accelerated stability studies (40°C/75% RH for 4 weeks). Use HPLC to monitor degradation products. Conflicting reactivity data may arise from impurities; repurify via recrystallization (MeOH/EtOAc) .

Q. Why do synthetic yields vary across studies?

  • Methodological Answer : Variations arise from differences in catalyst loading, solvent purity, or microwave power settings. Reproduce protocols precisely, and characterize by-products (e.g., boronate esters or unreacted intermediates) using LC-MS .

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